molecular formula C9H10N2O B12872159 5-Ethylbenzo[d]oxazol-2-amine

5-Ethylbenzo[d]oxazol-2-amine

Cat. No.: B12872159
M. Wt: 162.19 g/mol
InChI Key: SRXUKYFSJYYTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethylbenzo[d]oxazol-2-amine is a heterocyclic compound that features a benzoxazole core with an ethyl group at the 5-position and an amino group at the 2-position. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylbenzo[d]oxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with ethyl-substituted carboxylic acids or their derivatives. The reaction is usually carried out in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Ethylbenzo[d]oxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce oxazolines .

Scientific Research Applications

5-Ethylbenzo[d]oxazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethylbenzo[d]oxazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to interact with enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

    2-Aminobenzoxazole: Lacks the ethyl group at the 5-position.

    5-Methylbenzo[d]oxazol-2-amine: Contains a methyl group instead of an ethyl group.

    5-Chlorobenzo[d]oxazol-2-amine: Contains a chlorine atom at the 5-position.

Uniqueness: 5-Ethylbenzo[d]oxazol-2-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance lipophilicity, potentially improving the compound’s ability to penetrate biological membranes and interact with target proteins .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

5-ethyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C9H10N2O/c1-2-6-3-4-8-7(5-6)11-9(10)12-8/h3-5H,2H2,1H3,(H2,10,11)

InChI Key

SRXUKYFSJYYTRN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.